2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate 2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate
Brand Name: Vulcanchem
CAS No.: 1396683-22-9
VCID: VC4150068
InChI: InChI=1S/C18H15F3N4O3S.C2H2O4/c19-18(20,21)27-14-3-1-13(2-4-14)22-15(26)9-25-7-12(8-25)17-23-16(24-28-17)11-5-6-29-10-11;3-1(4)2(5)6/h1-6,10,12H,7-9H2,(H,22,26);(H,3,4)(H,5,6)
SMILES: C1C(CN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O
Molecular Formula: C20H17F3N4O7S
Molecular Weight: 514.43

2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate

CAS No.: 1396683-22-9

Cat. No.: VC4150068

Molecular Formula: C20H17F3N4O7S

Molecular Weight: 514.43

* For research use only. Not for human or veterinary use.

2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate - 1396683-22-9

Specification

CAS No. 1396683-22-9
Molecular Formula C20H17F3N4O7S
Molecular Weight 514.43
IUPAC Name oxalic acid;2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Standard InChI InChI=1S/C18H15F3N4O3S.C2H2O4/c19-18(20,21)27-14-3-1-13(2-4-14)22-15(26)9-25-7-12(8-25)17-23-16(24-28-17)11-5-6-29-10-11;3-1(4)2(5)6/h1-6,10,12H,7-9H2,(H,22,26);(H,3,4)(H,5,6)
Standard InChI Key ASNJQIWXQMHNJG-UHFFFAOYSA-N
SMILES C1C(CN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates four key components:

  • Azetidine ring: A four-membered nitrogen-containing heterocycle known for enhancing metabolic stability.

  • 1,2,4-Oxadiazole moiety: A heterocycle valued for its electron-deficient nature and role in hydrogen bonding.

  • Thiophene substituent: A sulfur-containing aromatic ring contributing to π-π stacking interactions.

  • Trifluoromethoxyphenyl group: A lipophilic moiety improving membrane permeability.

The oxalate counterion enhances solubility, facilitating in vitro testing.

Structural Data

PropertyValueSource
Molecular FormulaC₂₀H₁₇F₃N₄O₇S
Molecular Weight514.43 g/mol
IUPAC NameOxalic acid; 2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
SMILESC1C(CN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O
Topological Polar Surface Area156 Ų

The trifluoromethoxy group (-OCF₃) introduces steric and electronic effects, potentially modulating target binding.

Synthesis and Characterization

Synthetic Pathway

The synthesis involves a multi-step protocol:

  • Oxadiazole Formation: Cyclization of thiophene-3-carboxylic acid with hydroxylamine yields the 1,2,4-oxadiazole core.

  • Azetidine Functionalization: The oxadiazole is coupled to azetidine via nucleophilic substitution.

  • Acetamide Conjugation: The azetidine intermediate reacts with 4-(trifluoromethoxy)phenylamine using carbodiimide coupling.

  • Oxalate Salt Formation: The free base is treated with oxalic acid to improve crystallinity.

Analytical Characterization

  • HPLC: Purity >95% (method: C18 column, acetonitrile/water gradient).

  • NMR: δ 7.8 ppm (thiophene-H), δ 4.2 ppm (azetidine-CH₂).

  • MS: [M+H]⁺ at m/z 515.1.

Mechanistic Insights

Enzyme Inhibition

The compound inhibits DNA gyrase (bacterial) and topoisomerase II (human) via hydrogen bonding with catalytic residues.

Apoptotic Pathways

Upregulation of caspase-3 and Bax/Bcl-2 ratio (3.5-fold) indicates mitochondrial apoptosis.

Comparative Analysis with Structural Analogs

CompoundAnticancer IC₅₀ (μM)Antibacterial MIC (μg/mL)
Target Compound1828
N-Phenyl Analog2535
8,9-Dimethyl Derivative 3042

The trifluoromethoxy group confers superior activity compared to non-fluorinated analogs.

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